2-Methoxybenzenesulfonic acid CAS 34256-00-3 properties
2-Methoxybenzenesulfonic acid CAS 34256-00-3 properties
An In-depth Technical Guide to 2-Methoxybenzenesulfonic Acid (CAS 34256-00-3)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Methoxybenzenesulfonic acid (CAS 34256-00-3), a significant organic intermediate. The document delves into its fundamental physicochemical properties, synthesis via electrophilic aromatic substitution, characteristic reactivity, and its applications, particularly as a building block in the synthesis of polymers and ester compounds.[1] Methodologies for its analytical characterization are detailed, alongside essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this versatile chemical compound.
Core Physicochemical Properties
2-Methoxybenzenesulfonic acid is a substituted aromatic sulfonic acid. The presence of both a strongly acidic sulfonic acid group and an electron-donating methoxy group on the benzene ring dictates its chemical behavior and physical properties. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Methoxybenzenesulfonic Acid
| Property | Value | Source(s) |
| CAS Number | 34256-00-3 | [2][3] |
| Molecular Formula | C₇H₈O₄S | [2][4] |
| Molecular Weight | 188.20 g/mol | [2][4] |
| Appearance | Solid (predicted) | |
| Melting Point | 250°C (decomposes) | [3] |
| Boiling Point | No data available | [2] |
| Density | 1.381 g/cm³ (predicted) | [3] |
| pKa | -0.66 ± 0.15 (Predicted) | [3] |
| SMILES | O=S(C1=CC=CC=C1OC)(O)=O | [2] |
Synthesis and Reaction Mechanism
The primary industrial synthesis of methoxybenzenesulfonic acids is achieved through the electrophilic aromatic sulfonation of anisole (methoxybenzene). This reaction is a cornerstone of aromatic chemistry, leveraging the reactivity of the benzene ring towards strong electrophiles.
The Sulfonation of Anisole
The methoxy group (-OCH₃) of anisole is a potent activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. It is also an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself on the aromatic ring.[5]
The reaction with a sulfonating agent, such as concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (H₂SO₄/SO₃), results in a mixture of 2-methoxybenzenesulfonic acid (the ortho product) and 4-methoxybenzenesulfonic acid (the para product).[5] The para isomer is typically the major product due to reduced steric hindrance.[5]
Causality of the Mechanism
The reaction proceeds via a well-established mechanism for electrophilic aromatic substitution:
-
Generation of the Electrophile : Two molecules of sulfuric acid react to form sulfur trioxide (SO₃), a potent electrophile, along with hydronium (H₃O⁺) and bisulfate (HSO₄⁻).[6]
-
Nucleophilic Attack : The electron-rich π-system of the anisole ring attacks the sulfur atom of SO₃.[6] This step is rate-determining. The methoxy group stabilizes the resulting carbocation intermediate (the sigma complex or arenium ion) through resonance, particularly when the attack occurs at the ortho or para positions.
-
Deprotonation : A base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the new C-S bond, restoring aromaticity to the ring and yielding the final product.[6]
Controlling the ratio of ortho to para isomers is a significant challenge in this synthesis. Reaction conditions such as temperature and acid concentration can influence the product distribution, as sulfonation is a reversible process.[5] Isolation of the pure ortho isomer often requires advanced purification techniques, such as fractional crystallization of its salts.
General Experimental Protocol for Anisole Sulfonation
This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and desired outcomes.
-
Reaction Setup : In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Initial Charge : Charge the flask with anisole. Cool the flask in an ice bath to maintain a low temperature.
-
Addition of Sulfonating Agent : Slowly add concentrated sulfuric acid dropwise from the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction : After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 80-85°C) for several hours to drive the reaction to completion.[7]
-
Workup : Carefully quench the reaction by pouring the mixture over ice. This will precipitate the sulfonic acid products.
-
Isolation and Purification : The resulting mixture of isomers can be separated. A common laboratory method involves the conversion to their barium or sodium salts, which may have differential solubilities allowing for separation by fractional crystallization.
Reactivity and Applications in Development
The dual functionality of 2-methoxybenzenesulfonic acid makes it a valuable intermediate in organic synthesis.
-
As a Synthetic Building Block : It is used in the production of polymers and other ester compounds.[1] The sulfonic acid group can be converted into sulfonyl chlorides (-SO₂Cl), sulfonamides (-SO₂NHR), or sulfonate esters (-SO₂OR), which are key functional groups in many pharmaceuticals and specialty chemicals.
-
Role in Drug Development : While direct applications are not extensively documented, compounds with similar structural motifs are prevalent in medicinal chemistry. The methoxybenzene moiety is found in numerous drug molecules. Sulfonamides, derived from sulfonic acids, are a major class of antibacterial drugs. Therefore, 2-methoxybenzenesulfonic acid serves as a precursor for creating libraries of more complex molecules for drug discovery screening.[5] For instance, related substituted benzoic acids are precursors for antioxidant, antimicrobial, and anti-inflammatory molecules.[8]
Analytical Characterization
Confirming the identity and purity of 2-methoxybenzenesulfonic acid requires a combination of spectroscopic and chromatographic techniques.
Spectroscopic Profile (Predicted)
While a comprehensive experimental spectrum database for this specific isomer is limited, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds like 2-methoxybenzoic acid.[9]
Table 2: Predicted Spectroscopic Data for 2-Methoxybenzenesulfonic Acid
| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | Singlet | ~3.9 ppm | -OCH₃ protons |
| Multiplets | ~6.9-8.0 ppm | Aromatic protons | |
| Broad Singlet | >10 ppm | -SO₃H proton (exchangeable) | |
| ¹³C NMR | Signal | ~55-60 ppm | -OCH₃ carbon |
| Signals | ~110-155 ppm | Aromatic carbons | |
| IR Spectroscopy | Broad Peak | 3200-3600 cm⁻¹ | O-H stretch (-SO₃H) |
| Sharp Peaks | ~1030, ~1170 cm⁻¹ | S=O stretches | |
| Sharp Peak | ~1250 cm⁻¹ | C-O stretch (ether) |
Chromatographic Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity of benzenesulfonic acids and separating isomeric mixtures.
General HPLC Protocol:
-
Technique : A reverse-phase HPLC method is typically employed.[10]
-
Column : A C18 column is commonly used for separation.
-
Mobile Phase : A gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is effective. The pH is adjusted to ensure the sulfonic acid is in its ionic form.[10]
-
Detection : A UV-Vis detector is used for detection, as the aromatic ring strongly absorbs UV light.[10][11] The retention time confirms the identity, and the peak area is used for quantification.
Safety and Handling
2-Methoxybenzenesulfonic acid and related sulfonic acids are strong acids and require careful handling. All operations should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][12]
-
Precautionary Statements :
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264 : Wash skin thoroughly after handling.[3]
-
P280 : Wear protective gloves/eye protection/face protection.[3]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
-
Storage : Store in a dry, cool, and well-ventilated area in a tightly sealed container.[2][13] Recommended storage temperature is 2-8°C.[2][3]
Conclusion
2-Methoxybenzenesulfonic acid, CAS 34256-00-3, is a foundational chemical intermediate with properties defined by its aromatic sulfonic acid and methoxy ether functionalities. Its synthesis via the sulfonation of anisole is a classic example of electrophilic aromatic substitution, though challenges in isomer separation persist. While its primary role is as a building block for more complex molecules in the polymer and specialty chemical industries, its structural motifs suggest significant potential for applications in pharmaceutical research and development. Proper analytical characterization and adherence to strict safety protocols are essential when working with this reactive compound.
References
-
2-Methoxybenzoic acid | C8H8O3. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Compound 2-Methoxybenzoic acid (FDB010544). (n.d.). FooDB. Retrieved February 8, 2024, from [Link]
-
4-Methoxybenzenesulfonic acid | C7H8O4S. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
2-Methylbenzenesulfonic acid | C7H8O3S. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022). MDPI. Retrieved February 8, 2024, from [Link]
- A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. (2016). Google Patents.
- Guaiacol intermediate and preparation method thereof. (2016). Google Patents.
-
From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. (2025). Jiangxi Zhongding Biotechnology Co., Ltd. Retrieved February 8, 2024, from [Link]
-
What is the mechanism of Guaiacol? (2024). Patsnap Synapse. Retrieved February 8, 2024, from [Link]
-
Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..). (2025). Filo. Retrieved February 8, 2024, from [Link]
-
Aromatic Sulfonation Mechanism - EAS vid 5. (2014). YouTube. Retrieved February 8, 2024, from [Link]
-
Reaction: Sulfonation. (n.d.). Saskoer.ca. Retrieved February 8, 2024, from [Link]
-
Material Safety Data Sheet - 3-(4-Dimethylamino-1-Naphthylazo)-4-Methoxybenzenesulfonic Acid. (n.d.). Cole-Parmer. Retrieved February 8, 2024, from [Link]
-
HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved February 8, 2024, from [Link]
-
Overview of Tissue Engineering and Drug Delivery Applications of Reactive Electrospinning... (n.d.). PubMed Central. Retrieved February 8, 2024, from [Link]
-
2 AMINO 5 METHOXY BENZENE SULFONIC ACID. (n.d.). IndiaMART. Retrieved February 8, 2024, from [Link]
-
Aromatic Sulphonation and Related Reactions. (2018). ResearchGate. Retrieved February 8, 2024, from [Link]
- Acid addition salts of 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid... (n.d.). Google Patents.
-
Method Development and Validation of Methoxsalen. (n.d.). IJRASET. Retrieved February 8, 2024, from [Link]
-
2-(Methoxycarbonyl)benzenesulfonic acid | C8H8O5S. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Safety Data Sheet: Methoxybenzene. (n.d.). Carl ROTH. Retrieved February 8, 2024, from [Link]
-
Benzenesulfonic acid, 3,3'-carbonylbis[4-hydroxy-6-methoxy-, sodium salt (1:2). (n.d.). EPA. Retrieved February 8, 2024, from [Link]
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. 34256-00-3|2-Methoxybenzenesulfonic acid|BLD Pharm [bldpharm.com]
- 3. 2-Methoxy-benzenesulfonic acid | 34256-00-3 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. 3-Methoxybenzenesulfonic acid | 34256-01-4 | Benchchem [benchchem.com]
- 6. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 7. Synthesis routes of 4-Methoxybenzenesulfonic acid [benchchem.com]
- 8. From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 9. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. 4-Methoxybenzenesulfonic acid | C7H8O4S | CID 604723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
